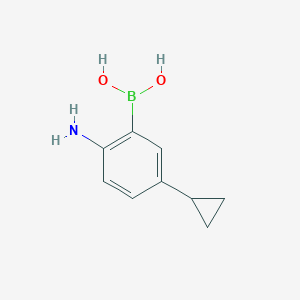
Phosphoramidazidous chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoramidazidous chloride is a chemical compound with the molecular formula ClH₂N₄P It contains a phosphorus atom bonded to an azide group and a chloride atom
準備方法
Synthetic Routes and Reaction Conditions: Phosphoramidazidous chloride can be synthesized through the reaction of phosphorus trichloride (PCl₃) with sodium azide (NaN₃) under controlled conditions. The reaction typically occurs in an inert solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures the safe handling of reactive intermediates and the efficient production of the compound.
化学反応の分析
Types of Reactions: Phosphoramidazidous chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of phosphoramidate derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The phosphorus atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide (H₂O₂).
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine (Et₃N).
Reduction Reactions: Commonly use reducing agents like LiAlH₄ or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation Reactions: Utilize oxidizing agents like H₂O₂ or potassium permanganate (KMnO₄).
Major Products Formed:
Substitution Reactions: Phosphoramidate derivatives.
Reduction Reactions: Phosphoramidines.
Oxidation Reactions: Phosphoryl azides.
科学的研究の応用
Phosphoramidazidous chloride has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for the preparation of phosphoramidate prodrugs.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of phosphoramidazidous chloride involves the reactivity of its azide and chloride groups. The azide group can participate in nucleophilic substitution reactions, while the chloride group can be displaced by other nucleophiles. The compound’s reactivity is influenced by the electronic properties of the phosphorus atom and the surrounding substituents.
Molecular Targets and Pathways: this compound can interact with various molecular targets, including nucleophiles and electrophiles, through its reactive azide and chloride groups. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
Phosphoramidazidous chloride can be compared with other phosphorus-containing compounds, such as:
Phosphoryl Chloride (POCl₃): Contains a phosphorus atom bonded to three chlorine atoms and one oxygen atom. It is used as a reagent in organic synthesis and as a phosphorylating agent.
Phosphoramidate (P(O)(NH₂)₂): Contains a phosphorus atom bonded to two amine groups and one oxygen atom. It is used in the synthesis of bioactive molecules and as a phosphorylating agent.
Uniqueness: this compound is unique due to the presence of both azide and chloride groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
102479-78-7 |
|---|---|
分子式 |
ClH2N4P |
分子量 |
124.47 g/mol |
InChI |
InChI=1S/ClH2N4P/c1-6(3)5-4-2/h3H2 |
InChIキー |
JSKCNMHXLZIPCD-UHFFFAOYSA-N |
正規SMILES |
NP(N=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085982.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)



![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086008.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086015.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086022.png)


![Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate](/img/structure/B14086037.png)
